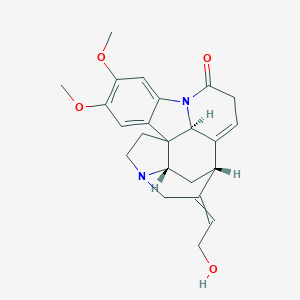
12,13-Didehydro-2,3-dimethoxy-12,24-secostrychnidin-10-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12,13-Didehydro-2,3-dimethoxy-12,24-secostrychnidin-10-one is a natural alkaloid that is found in the seeds of Strychnos usambarensis. It has been shown to have potential as a therapeutic agent due to its unique chemical structure and biological activity.
Mecanismo De Acción
The mechanism of action of 12,13-Didehydro-2,3-dimethoxy-12,24-secostrychnidin-10-one is not fully understood. However, it has been shown to interact with several cellular targets such as ion channels, enzymes, and receptors. The compound has been shown to modulate the activity of these targets, leading to its biological activity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, reduce pain, and induce cell death in cancer cells. The compound has also been shown to have antioxidant activity and protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 12,13-Didehydro-2,3-dimethoxy-12,24-secostrychnidin-10-one in lab experiments include its unique chemical structure and biological activity. The compound has been shown to have potential as a therapeutic agent, making it an interesting compound to study. However, the limitations of using the compound in lab experiments include its low solubility and potential toxicity.
Direcciones Futuras
There are several future directions for the study of 12,13-Didehydro-2,3-dimethoxy-12,24-secostrychnidin-10-one. One direction is the further investigation of its mechanism of action. Understanding how the compound interacts with cellular targets can provide insight into its biological activity and potential therapeutic uses. Another direction is the optimization of the synthesis method to increase yield and purity of the compound. This can facilitate further studies on its biological activity. Finally, the compound can be studied for its potential use in combination therapy with other drugs to enhance its therapeutic effects.
Conclusion:
This compound is a natural alkaloid with potential as a therapeutic agent. The compound has been shown to have anti-inflammatory, analgesic, and antitumor activity, and has been studied for its potential use in the treatment of neurodegenerative diseases. Further studies on the compound's mechanism of action, biochemical and physiological effects, and potential therapeutic uses can provide valuable insights into its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 12,13-Didehydro-2,3-dimethoxy-12,24-secostrychnidin-10-one has been reported in the literature. The method involves the isolation of the alkaloid from the seeds of Strychnos usambarensis followed by chemical modification to obtain the desired compound. The synthesis method has been optimized to yield high purity and high yield of the compound.
Aplicaciones Científicas De Investigación
12,13-Didehydro-2,3-dimethoxy-12,24-secostrychnidin-10-one has been the subject of several scientific studies due to its potential as a therapeutic agent. It has been shown to have anti-inflammatory, analgesic, and antitumor activity. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
129724-78-3 |
|---|---|
Fórmula molecular |
C23H26N2O4 |
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
(13S,19S,21S)-14-(2-hydroxyethylidene)-4,5-dimethoxy-8,16-diazahexacyclo[11.5.2.11,8.02,7.016,19.012,21]henicosa-2,4,6,11-tetraen-9-one |
InChI |
InChI=1S/C23H26N2O4/c1-28-18-10-16-17(11-19(18)29-2)25-21(27)4-3-14-15-9-20-23(16,22(14)25)6-7-24(20)12-13(15)5-8-26/h3,5,10-11,15,20,22,26H,4,6-9,12H2,1-2H3/t15-,20-,22-,23?/m0/s1 |
Clave InChI |
XTGYWZXUYFAABL-HUJXXYTHSA-N |
SMILES isomérico |
COC1=C(C=C2C(=C1)C34CCN5[C@H]3C[C@@H](C(=CCO)C5)C6=CCC(=O)N2[C@H]46)OC |
SMILES |
COC1=C(C=C2C(=C1)C34CCN5C3CC(C(=CCO)C5)C6=CCC(=O)N2C46)OC |
SMILES canónico |
COC1=C(C=C2C(=C1)C34CCN5C3CC(C(=CCO)C5)C6=CCC(=O)N2C46)OC |
Sinónimos |
isobrucine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3-ethoxybenzamide](/img/structure/B236514.png)
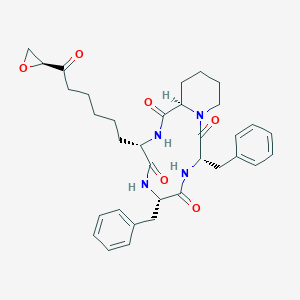
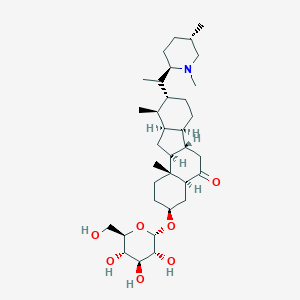
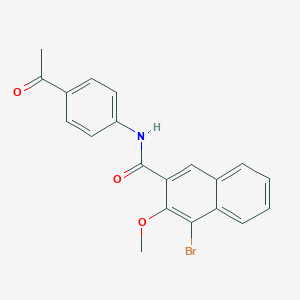
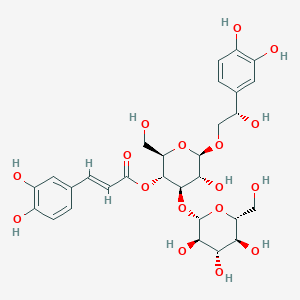
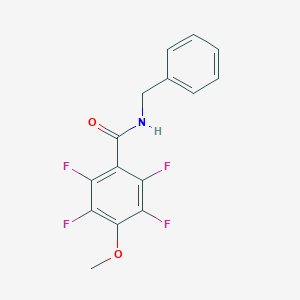
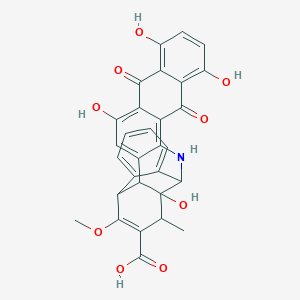


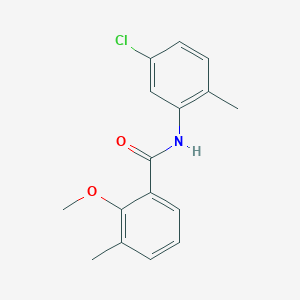

![3-chloro-N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B236568.png)
![4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)butan-1-amine](/img/structure/B236570.png)
